molecular formula C15H19NO3 B12372551 Cga-JK3

Cga-JK3

Cat. No.: B12372551
M. Wt: 261.32 g/mol
InChI Key: BGHITLVWBRLDRS-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Cga-JK3 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route often includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are not widely documented, but custom synthesis services are available to provide this compound for research purposes .

Chemical Reactions Analysis

Cga-JK3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cga-JK3 has a wide range of applications in scientific research, including:

    Chemistry: Used to study the inhibition of kinase activity and its effects on various chemical processes.

    Biology: Employed in research on cellular signaling pathways, particularly those involving inflammation and immune responses.

    Medicine: Investigated for its potential therapeutic effects in conditions related to inflammation and immune system disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase activity.

Mechanism of Action

Cga-JK3 exerts its effects by inhibiting the kinase activity of IKKβ, a key enzyme in the NF-κB signaling pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, leading to the suppression of NF-κB activation. The molecular targets of this compound include IKKβ and other components of the NF-κB signaling pathway .

Comparison with Similar Compounds

Cga-JK3 is unique in its specific inhibition of IKKβ-catalyzed kinase activity. Similar compounds include:

These compounds share some similarities with this compound in terms of their biological activities, but this compound is distinct in its specific targeting of IKKβ and its role in the NF-κB signaling pathway.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(E)-N-cyclohexyl-3-(3,4-dihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C15H19NO3/c17-13-8-6-11(10-14(13)18)7-9-15(19)16-12-4-2-1-3-5-12/h6-10,12,17-18H,1-5H2,(H,16,19)/b9-7+

InChI Key

BGHITLVWBRLDRS-VQHVLOKHSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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